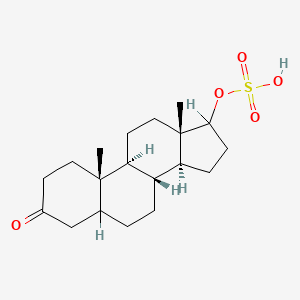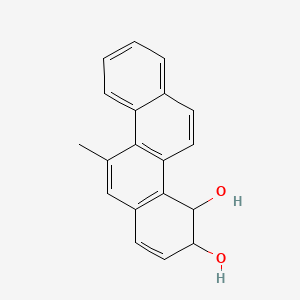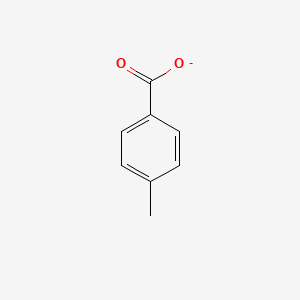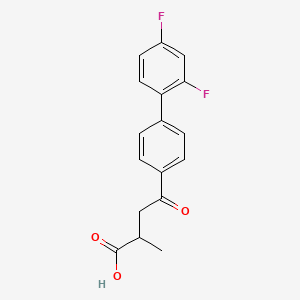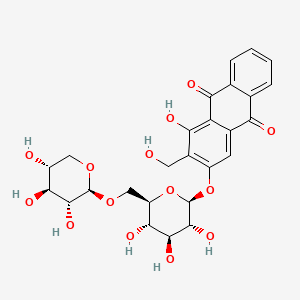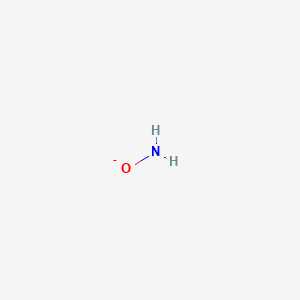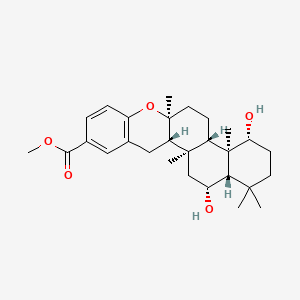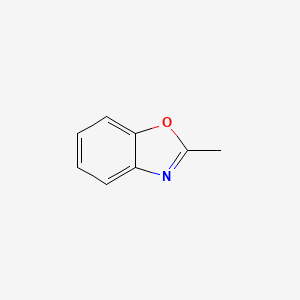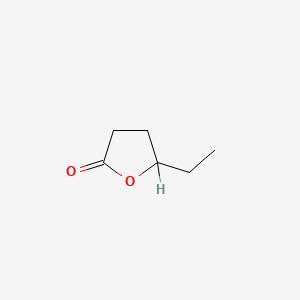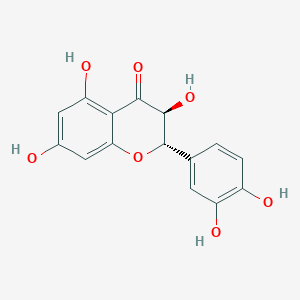
(-)-Taxifolin
Descripción general
Descripción
(-)-Taxifolin: , also known as dihydroquercetin, is a flavonoid compound found in various plants, including onions, milk thistle, and Douglas fir bark. It is known for its antioxidant properties and potential health benefits, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chemical Synthesis: (-)-Taxifolin can be synthesized through the reduction of quercetin using sodium borohydride in methanol. This method involves the conversion of the double bond in the quercetin molecule to a single bond, resulting in the formation of this compound.
Biotechnological Methods: Enzymatic synthesis using specific enzymes like flavonoid reductases can also be employed to produce this compound from quercetin.
Industrial Production Methods
Extraction from Natural Sources: Industrial production often involves the extraction of this compound from natural sources such as the bark of Douglas fir or milk thistle. The extraction process typically involves solvent extraction followed by purification steps like crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: (-)-Taxifolin can undergo oxidation reactions, leading to the formation of various oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride, resulting in the formation of dihydroflavonoids.
Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitution, where functional groups in the molecule are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like hydroxide ions in aqueous solutions.
Major Products Formed
Oxidation: Various oxidation products depending on the conditions and reagents used.
Reduction: Dihydroflavonoids.
Substitution: Substituted flavonoid derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Antioxidant Studies: (-)-Taxifolin is extensively studied for its antioxidant properties, which help in neutralizing free radicals and preventing oxidative stress.
Biology
Cellular Studies: Research has shown that this compound can protect cells from oxidative damage and improve cellular health.
Medicine
Cardiovascular Health: this compound has been investigated for its potential to improve cardiovascular health by reducing cholesterol levels and preventing atherosclerosis.
Anti-inflammatory Effects: Studies have demonstrated its anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases.
Industry
Food Industry: this compound is used as a natural antioxidant in food preservation.
Cosmetics: It is incorporated into skincare products for its antioxidant and anti-aging properties.
Mecanismo De Acción
Molecular Targets and Pathways
Antioxidant Mechanism: (-)-Taxifolin exerts its antioxidant effects by scavenging free radicals and chelating metal ions, thereby preventing oxidative damage to cells and tissues.
Anti-inflammatory Pathways: It inhibits the production of pro-inflammatory cytokines and enzymes like cyclooxygenase, reducing inflammation.
Cardiovascular Effects: this compound modulates lipid metabolism and inhibits the oxidation of low-density lipoprotein (LDL), preventing the formation of atherosclerotic plaques.
Comparación Con Compuestos Similares
Similar Compounds
Quercetin: A flavonoid with similar antioxidant properties but differs in its chemical structure due to the presence of a double bond.
Kaempferol: Another flavonoid with antioxidant and anti-inflammatory properties, but with different hydroxylation patterns.
Myricetin: Similar in structure but has additional hydroxyl groups, leading to different biological activities.
Uniqueness of (-)-Taxifolin
Higher Bioavailability: this compound has better bioavailability compared to some other flavonoids, making it more effective in exerting its biological effects.
Specific Health Benefits: Its unique combination of antioxidant, anti-inflammatory, and cardiovascular benefits sets it apart from other similar compounds.
Propiedades
IUPAC Name |
(2S,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,14-19,21H/t14-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQWRCVTCMQVQX-CABCVRRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H]2[C@@H](C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111003-33-9 | |
| Record name | Taxifolin, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111003339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TAXIFOLIN, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IV7P3JAR3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methoxybicyclo[3.2.0]hepta-3,6-dien-2-one](/img/structure/B1214156.png)


